

"Eltrombopag Methyl Ester" CAS number and molecular weight

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Compound of Interest

Compound Name: *Eltrombopag Methyl Ester*

Cat. No.: *B601688*

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Eltrombopag Methyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia. Its methyl ester derivative, **Eltrombopag Methyl Ester**, is primarily recognized as a key intermediate in the synthesis of the active pharmaceutical ingredient or as a reference standard for purity analysis. This technical guide provides an in-depth overview of the chemical properties of **Eltrombopag Methyl Ester**, the mechanism of action of the parent compound Eltrombopag, and detailed experimental protocols relevant to its characterization.

Core Data Presentation

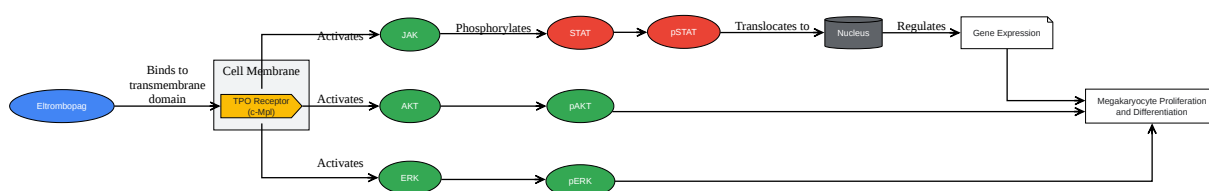
The fundamental chemical and physical properties of **Eltrombopag Methyl Ester** are summarized below.

Property	Value	Citation(s)
CAS Number	1246929-01-0	[1][2][3]
Molecular Weight	456.50 g/mol	[1][4]
Molecular Formula	C ₂₆ H ₂₄ N ₄ O ₄	[2][4][5]
Chemical Name	Methyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate	[2]

Mechanism of Action of Eltrombopag

Eltrombopag stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, by acting as an agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[6] Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO-R, eltrombopag interacts with the transmembrane domain of the receptor.[7][8] This binding event triggers a conformational change in the TPO-R, initiating downstream intracellular signaling cascades.

The primary signaling pathway activated by Eltrombopag is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][6] This activation leads to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate the expression of genes involved in megakaryocyte development.[9] In addition to the JAK/STAT pathway, Eltrombopag has also been shown to activate the AKT and ERK signaling pathways, which are crucial for megakaryocyte maturation and platelet production.[8][10]



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Eltrombopag Signaling Pathway

Role of Eltrombopag Methyl Ester in Synthesis

Eltrombopag Methyl Ester is a crucial intermediate in several patented synthesis routes of Eltrombopag. For instance, one method involves the coupling reaction of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid with an alkyl ester of acetoacetate to form an intermediate, which is then cyclized with 3,4-dimethylphenylhydrazine to yield Eltrombopag.[2] The use of the methyl ester of acetoacetate in this process would directly involve **Eltrombopag Methyl Ester** or a closely related precursor.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol is designed to assess the effect of Eltrombopag on the proliferation of TPO-dependent cell lines.

Materials:

- TPO-dependent cell line (e.g., Ba/F3-hTPO-R)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

- Eltrombopag
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay kit)
- 96-well plates
- Microplate reader

Procedure:

- Plate cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of culture medium.
- Add varying concentrations of Eltrombopag to the wells. Include a vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 μ L of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.^[1]

Western Blot for STAT Phosphorylation

This protocol is used to determine the activation of the JAK/STAT signaling pathway by analyzing the phosphorylation status of STAT proteins.

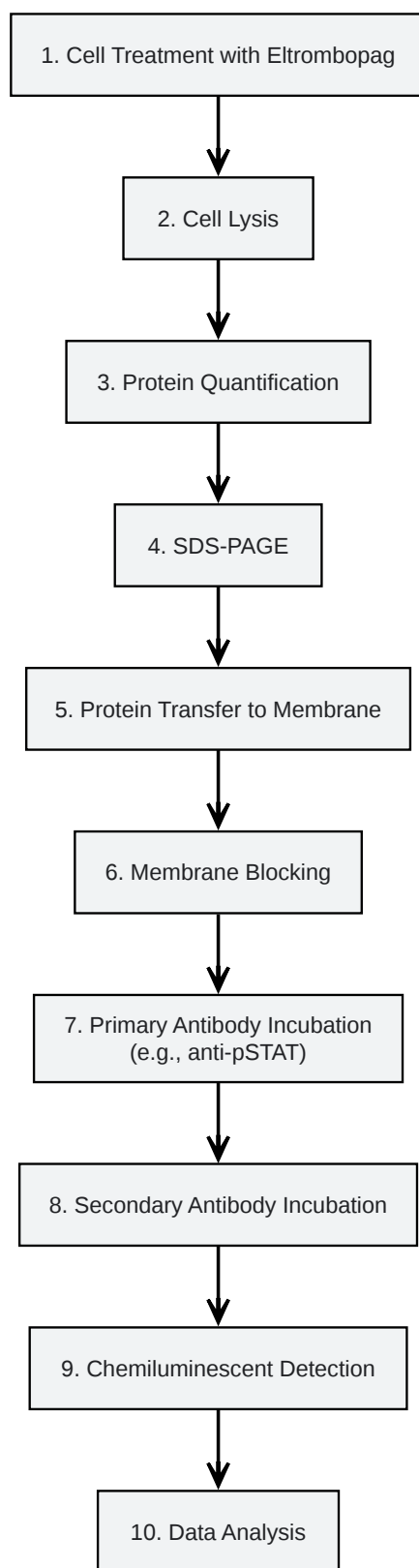
Materials:

- TPO-responsive cells
- Eltrombopag
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-STAT, anti-total-STAT)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- SDS-PAGE equipment
- Western blotting apparatus

Procedure:

- Treat TPO-responsive cells with Eltrombopag for a specified time (e.g., 15-30 minutes).
 - Lyse the cells with lysis buffer on ice.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Add the chemiluminescent substrate and visualize the bands using an imaging system.
 - Strip the membrane and re-probe with an antibody for total STAT to confirm equal loading.
- [\[11\]](#)[\[12\]](#)



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Western Blot Experimental Workflow

Conclusion

Eltrombopag Methyl Ester is a vital component in the manufacturing of the thrombopoietin receptor agonist, Eltrombopag. Understanding its chemical properties is essential for process development and quality control. The biological activity of the parent compound, Eltrombopag, is mediated through the activation of the TPO receptor and subsequent downstream signaling pathways, primarily the JAK/STAT cascade. The provided experimental protocols offer a foundation for researchers to investigate the pharmacological effects of Eltrombopag and related compounds.

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